molecular formula C₂₀H₄₄NO₅P B1148085 (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate CAS No. 436846-91-2

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate

Cat. No. B1148085
M. Wt: 409.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of phosphates like (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate often involves the reaction of specific organic or inorganic precursors under controlled conditions. Although the exact synthesis details for this compound are not directly available, similar processes are noted in the literature for the creation of various phosphate esters and related compounds. For example, the preparation of novel zirconium hydrogen phosphate alkyl and/or aryl phosphonates demonstrates the complex nature of synthesizing high-surface-area materials for catalytic applications (Lanari et al., 2011).

Molecular Structure Analysis

The molecular structure of phosphates, including (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, is characterized by their unique arrangement of phosphorus, oxygen, and hydroxyl groups, which can significantly influence their chemical reactivity and physical properties. Investigations into similar compounds reveal detailed insights into their structural characteristics through techniques like X-ray diffraction and NMR spectroscopy, providing a basis for understanding the molecular geometry and electronic structure (Hung et al., 2002).

Chemical Reactions and Properties

The chemical behavior of (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate is influenced by its functional groups, leading to reactions such as hydrolysis, condensation, and potential participation in larger biomolecular structures. The hydrolysis reactions of similar phosphate compounds have been extensively studied, indicating the significance of the phosphate group in biological and chemical systems (Brandão et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are pivotal for understanding the applications and behavior of (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate in various environments. For instance, the crystalline structure of related zirconium hydrogen phosphates offers insights into their stability, porosity, and surface area, which are critical for catalytic and material science applications (Poojary et al., 1995).

Chemical Properties Analysis

The reactivity of phosphate groups, particularly in (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, towards nucleophiles and electrophiles, defines their chemical properties. Studies on the reactivity and mechanism of hydrolysis of phosphate monoesters provide valuable information on the chemical behavior of these compounds in aqueous solutions, highlighting the role of the phosphate ester group in biological and chemical systems (Bianciotto et al., 2002).

Scientific Research Applications

1. Conformational Stability in Solution

Research has explored the conformational stability of various dinucleoside phosphates, including compounds similar to (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, in solution. Studies using circular dichroic and absorption spectra have shown that these compounds maintain a stable, single-stranded helical conformation under different temperature conditions, revealing insights into their structural properties (Brahms, Maurizot, & Michelson, 1967).

2. Interfacial Chemistry in Aerospace Technology

In aerospace propulsion systems, similar phosphoric compounds are utilized as anti-wear additives in lubrication and hydraulic fluids. Density functional theory and atomistic thermodynamic modeling have been employed to understand the decomposition mechanisms of these compounds on metal surfaces. This research is crucial for enhancing the durability and efficiency of aerospace technology (Osei‐Agyemang, Berkebile, & Martini, 2018).

3. Nuclear Magnetic Resonance Studies

Phosphorus-31 nuclear magnetic resonance (NMR) studies have been conducted on mononucleotides and dinucleotides, including those with structural similarities to (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate. These studies provide detailed insights into the chemical shifts and ionization behavior of these compounds, crucial for understanding their biochemical interactions (Cozzone & Jardetzky, 1976).

4. High Surface Area Catalysts

Zirconium hydrogen phosphate alkyl and/or aryl phosphonates with high surface areas have been synthesized and used as heterogeneous Brønsted acid catalysts. These catalysts show promise in enhancing the efficiency of chemical reactions such as the aza-Diels–Alder reaction in aqueous media, demonstrating the broad applicability of these phosphorus compounds in catalysis (Lanari, Montanari, Marmottini, Piermatti, Orrù, & Vaccaro, 2011).

5. Gas Storage Applications

New eco-friendly phosphorus organic polymers, synthesized from compounds structurally similar to (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, have shown high gas storage capacity. These polymers demonstrate significant potential in applications requiring efficient and stable gas storage media (Ahmed, El‐Hiti, Yousif, Hameed, & Abdalla, 2017).

Future Directions

Sphingolipids, including this compound, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signalling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

properties

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZCBKZGOIPIU-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677070
Record name (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate

CAS RN

436846-91-2
Record name (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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